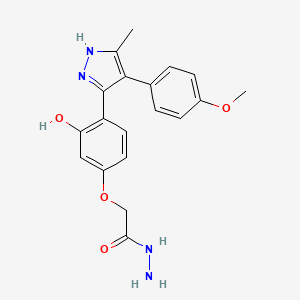
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a complex organic molecule belonging to the class of heterocyclic compounds It contains multiple functional groups, including a dihydroisoquinoline moiety, a butynyl chain, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline moiety: : This is achieved through the Pictet-Spengler reaction, where an aromatic aldehyde condenses with an amine in the presence of acid to form the dihydroisoquinoline core.
Attachment of the butynyl chain: : The dihydroisoquinoline intermediate is reacted with a butynyl halide under basic conditions to attach the butynyl chain.
Construction of the dihydropyridazine ring: : Cyclization of the intermediate is performed using hydrazine derivatives in the presence of a suitable oxidizing agent to form the dihydropyridazine ring.
Introduction of the carboxamide group: : Finally, amidation is carried out by reacting the intermediate with a suitable carboxylic acid derivative to yield the final compound.
Industrial Production Methods:
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to enhance yield and purity. This includes:
Using continuous flow reactors for more efficient heat and mass transfer.
Employing high-throughput screening to identify optimal catalysts and solvents.
Implementing scalable purification techniques, such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions at the isoquinoline ring or the butynyl chain, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the carbon-carbon triple bond in the butynyl chain can result in the formation of the corresponding alkene or alkane derivatives.
Substitution: : The nitrogen atom in the dihydroisoquinoline ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4), Jones reagent (CrO3), or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation of the isoquinoline ring can form isoquinoline N-oxide.
Reduction of the butynyl chain can yield butenyl or butyl derivatives.
Substitution on the nitrogen atom can produce N-alkyl or N-acyl derivatives.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Chemistry: : As a ligand in coordination chemistry due to its multiple donor atoms, facilitating the formation of metal complexes with interesting properties.
Biology: : Potential use in enzyme inhibition studies, particularly targeting enzymes involved in neurotransmitter regulation.
Medicine: : Investigated for its anticancer properties, possibly acting through inhibition of specific signaling pathways.
Industry: : Utilized in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
作用機序
The exact mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its application:
In biological systems: : It may interact with specific protein targets, altering their function. For example, it could inhibit a key enzyme by binding to its active site, thereby blocking substrate access.
In chemical reactions: : It can act as a catalyst or a reagent, facilitating the formation or breaking of chemical bonds through its functional groups.
Molecular Targets and Pathways:
Biological: : Enzymes involved in metabolic pathways, such as kinases or proteases.
Chemical: : Transition metal centers in coordination complexes, where it can stabilize reactive intermediates.
類似化合物との比較
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydro-1,3-diazepine-2-carboxamide: : Similar structure but with a diazepine ring instead of the pyridazine.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydro-1,2,4-triazine-3-carboxamide: : A triazine ring variant.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydro-1,3,5-triazine-4-carboxamide: : Features a different triazine ring configuration.
Uniqueness:
The presence of the butynyl chain attached to the isoquinoline ring makes it unique compared to similar compounds
The pyridazine ring, known for its bioactivity, adds to the compound's potential in pharmaceutical research.
There you go—an in-depth dive into the world of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. How’s that for chemical exploration?
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-8-7-16(20-21-17)18(24)19-10-3-4-11-22-12-9-14-5-1-2-6-15(14)13-22/h1-2,5-8H,9-13H2,(H,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLORKIOGQUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708254.png)
![4-[(2-Hydroxyethyl)thio]benzoic acid](/img/structure/B2708257.png)

![rac-(3R,4R)-1-oxa-8-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B2708261.png)



![2-(naphthalen-2-yloxy)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2708269.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2708271.png)

